2-(3-Chloroprop-2-enyl)-4-methylphenol
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Overview
Description
2-(3-Chloroprop-2-enyl)-4-methylphenol is an organic compound characterized by the presence of a chlorinated prop-2-enyl group attached to a methylphenol structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3-Chloroprop-2-enyl)-4-methylphenol typically involves the chlorination of a prop-2-enyl group followed by its attachment to a 4-methylphenol structure. The reaction conditions often require the use of specific catalysts and controlled environments to ensure the desired product is obtained with high purity and yield.
Industrial Production Methods
Industrial production of this compound may involve large-scale chemical reactors where the reactants are combined under optimized conditions. The process may include steps such as purification, distillation, and crystallization to achieve the final product suitable for commercial use.
Chemical Reactions Analysis
Types of Reactions
2-(3-Chloroprop-2-enyl)-4-methylphenol can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, leading to the formation of oxidized products.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, resulting in reduced products.
Substitution: This reaction involves the replacement of one functional group with another, often facilitated by specific reagents.
Common Reagents and Conditions
Common reagents used in the reactions of this compound include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and substitution reagents like halogens. The reaction conditions may vary depending on the desired outcome, including temperature, pressure, and solvent choice.
Major Products Formed
The major products formed from these reactions depend on the specific type of reaction and conditions used. For example, oxidation may yield chlorinated phenolic compounds, while reduction may produce dechlorinated derivatives.
Scientific Research Applications
2-(3-Chloroprop-2-enyl)-4-methylphenol has several scientific research applications, including:
Chemistry: Used as a reagent in organic synthesis and as a precursor for more complex molecules.
Biology: Studied for its potential biological activity and interactions with various biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a lead compound for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-(3-Chloroprop-2-enyl)-4-methylphenol involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, altering their activity and leading to various biochemical outcomes. The exact pathways involved can vary depending on the specific application and context.
Comparison with Similar Compounds
Similar Compounds
Similar compounds to 2-(3-Chloroprop-2-enyl)-4-methylphenol include:
- Phenylacetic acid, 3-chloroprop-2-enyl ester
- Cyclopropanecarboxylic acid, 3-chloroprop-2-enyl ester
- Butanoic acid, 3-chloroprop-2-enyl ester
Uniqueness
This compound is unique due to its specific structural features, such as the chlorinated prop-2-enyl group and the methylphenol core
Properties
CAS No. |
102117-74-8 |
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Molecular Formula |
C10H11ClO |
Molecular Weight |
182.64 g/mol |
IUPAC Name |
2-(3-chloroprop-2-enyl)-4-methylphenol |
InChI |
InChI=1S/C10H11ClO/c1-8-4-5-10(12)9(7-8)3-2-6-11/h2,4-7,12H,3H2,1H3 |
InChI Key |
YWASPXAVAGDMAT-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(C=C1)O)CC=CCl |
Origin of Product |
United States |
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